CH-Piata

Cannabinoid Receptor β-arrestin 2 Recruitment Pharmacology

Forensic and metabolism labs require authentic reference standards for emerging synthetic cannabinoids where parent drugs are absent in urine. CH-PIATA solves this with uniquely validated biomarkers. - **Unique Metabolites**: Confirmed urinary biomarkers M1.8 and M3.1; distinct CP9 hydroxylated metabolite (not indole/cyclohexane). - **Structural Differentiation**: Indole-3-acetamide class with methylene spacer; not substitutable with ADB-FUBIATA or CH-FUBIATA. - **Forensic Application**: Essential for LC-MS/MS method development and seized sample analysis (powders, herbs, infused papers).

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
Cat. No. B10828853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH-Piata
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCC3
InChIInChI=1S/C21H30N2O/c1-2-3-9-14-23-16-17(19-12-7-8-13-20(19)23)15-21(24)22-18-10-5-4-6-11-18/h7-8,12-13,16,18H,2-6,9-11,14-15H2,1H3,(H,22,24)
InChIKeySYYOOLIGHZEOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CH-PIATA: Overview and Pharmacological Profile


CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-acetamide (ATA) class [1]. It is structurally characterized by an additional methylene spacer in the linker moiety between the indole core and the carbonyl group, a feature that distinguishes it from earlier carboxamide-based SCRAs [2]. In vitro assays consistently demonstrate that CH-PIATA is a weak agonist at both CB1 and CB2 receptors, with some studies noting signs of antagonism [2].

1
ATA-class reference standard Indole-3-acetamide synthetic cannabinoid with distinct methylene spacer
Class-level identity; verify lot-specific characterization
2
Weak CB1/CB2 agonist context Supports receptor screening and antagonist/ modulator studies
Not a high-efficacy agonist; review assay design
3
Metabolite-specific forensic workflow CP9 urinary biomarker requires CH-PIATA reference for LC-MS/MS confirmation
Metabolic pathway differs from ADB-FUBIATA / CH-FUBIATA

Why Generic SCRA Standards Cannot Replace CH-PIATA


CH-PIATA cannot be substituted with a generic synthetic cannabinoid reference standard due to its unique metabolic pathway, which differs from close analogs like ADB-FUBIATA and CH-FUBIATA [1]. Specifically, CH-PIATA undergoes ketone formation in addition to hydroxylation and N-dealkylation, and its most abundant metabolite (CP9) is distinct, being hydroxylated at the pentane side chain rather than the indole or cyclohexane moieties [2]. These divergent metabolic fates directly impact the selection of urinary biomarkers for confirming substance intake in forensic casework [3].

Metabolic pathway divergence
CH-PIATA undergoes unique ketone formation; CP9 metabolite is absent from ADB-FUBIATA and CH-FUBIATA profiles. Generic SCRA standards may miss this key urinary marker.
Pharmacology mismatch
Weak agonist / antagonist behavior at CB1 differs from high-efficacy agonists like JWH-018. ATA-class reference cannot be assumed interchangeable for receptor studies.
Matrix-specific detection gap
Parent CH-PIATA is absent in urine; metabolite-based confirmation requires compound-specific standard. Structural analogs will not match M1.8 / M3.1 transitions.

CH-PIATA vs. Structural Analogs: Evidence Guide


Weak CB1/CB2 Agonism vs. JWH-018

CH-PIATA exhibits weak activity at both CB1 and CB2 receptors in β-arrestin 2 recruitment assays, a stark contrast to the high potency observed for earlier generation SCRAs like JWH-018 [1]. Furthermore, assays on a seized powder sample revealed signs of antagonism, with CH-PIATA suppressing JWH-018-induced signaling at a concentration of 10 µM . This suggests potential allosteric modulation rather than simple orthosteric agonism, a characteristic not shared by all ATA-class SCRAs.

CB1/CB2 Agonism vs. JWH-018
Class-level inference
Weak activity in β-arrestin 2 recruitment; suppresses JWH-018-induced signaling at 10 µM
Reported antagonist / allosteric modulation context
HEK293T cells; data to verify for lot-specific replicates
Cannabinoid Receptor β-arrestin 2 Recruitment Pharmacology

Unique Metabolic Pathway: Ketone Formation and CP9

In a direct comparative in vitro metabolism study using human liver microsomes (HLM), CH-PIATA was differentiated from its close analogs ADB-FUBIATA, AFUBIATA, and CH-FUBIATA by its specific metabolic transformations [1]. While all four drugs underwent hydroxylation and N-dealkylation, CH-PIATA and AFUBIATA uniquely underwent additional ketone formation [1]. Furthermore, the most abundant metabolite for CH-PIATA was CP9, resulting from hydroxylation of the pentane side chain, whereas the primary hydroxylation sites for ADB-FUBIATA, AFUBIATA, and CH-FUBIATA were the indole/adjacent methylene, adamantane, and cyclohexane, respectively [1].

Metabolic Pathway: Ketone + CP9
Head-to-head
Ketone formation unique to CH-PIATA and AFUBIATA; most abundant metabolite CP9 from pentane hydroxylation
Supports CP9 as urinary biomarker for forensic confirmation
HLM, 10 µM, 1 h; LC-HRMS. Compare with ADB-FUBIATA, AFUBIATA, CH-FUBIATA
Metabolism Forensic Toxicology LC-HRMS

Validated Urinary Biomarkers

A comprehensive metabolism study identified specific phase I metabolites as reliable urinary targets for confirming CH-PIATA use [1]. Monohydroxylation at the indole core or the methylene spacer of the acetamide linker (M1.8) and carboxylic acid formation at the N-pentyl side chain (M3.1) are the suggested markers [1]. Critically, the parent drug CH-PIATA could be detected in blood but not in urine, reinforcing the necessity of metabolite analysis [1].

Validated Urinary Biomarkers
Supporting evidence
Parent drug absent in urine; M1.8 and M3.1 are reliable urinary markers
Method-transfer context: metabolite ID required for urine
LC-HRMS-MS / LC-MS-MS; serum and urine matrices
Forensic Toxicology Urinalysis Biomarkers

Cost-Effective pHLM Metabolite Prediction

In a comparative analysis of in vitro models for predicting CH-PIATA metabolism, pooled human liver microsome (pHLM) incubations were found to be more effective and cost-efficient than HepG2 cell assays [1]. Both methods, along with in silico prediction (GLORYx), proved suitable, but pHLM offered a superior balance of predictive accuracy and resource expenditure for forensic toxicology applications [1].

pHLM Metabolite Prediction
Cross-study comparable
pHLM incubations more effective and cost-efficient than HepG2 for metabolite prediction
Supports pHLM as preferred in vitro model for forensic workflow
GLORYx in silico also suitable; validate with reference standard
In Vitro Models Metabolism Forensic Toxicology

CH-PIATA Reference Standard: Key Applications


Forensic Urinalysis Confirmation

Based on the validated urinary biomarkers M1.8 and M3.1 [1], CH-PIATA reference standard is critical for developing and validating LC-MS/MS methods for the definitive identification of CH-PIATA consumption in seized case samples, particularly when the parent drug is absent in urine [1].

Metabolic Profiling and Structure-Metabolism Studies

The unique metabolic pathway of CH-PIATA, including ketone formation and the specific CP9 metabolite [1], makes it an essential compound for in vitro metabolism studies using pHLM incubations [2] to understand the metabolic fate of ATA-class SCRAs and to refine in silico prediction tools.

CB1/CB2 Pharmacology and Antagonism Research

Given CH-PIATA's weak agonist activity and observed antagonism of JWH-018-induced signaling at 10 µM [1], this reference material is necessary for studying the atypical pharmacology of emerging SCRAs and for screening potential allosteric modulators of the endocannabinoid system.

Seized Drug Analysis Method Development

CH-PIATA reference standard is required for the qualitative and quantitative analysis of seized powders, herbal materials, and infused papers [1], enabling forensic laboratories to accurately identify and report this emerging SCRA in casework.

Application
Selection Property
Validation Focus
Forensic urinalysis confirmation
Metabolite-specific reference (M1.8, M3.1)
LC-MS/MS method validation for urinary biomarkers
Metabolic profiling studies
Ketone-formation pathway and CP9 specificity
pHLM incubation protocol and in silico tool refinement
CB1/CB2 pharmacology research
Weak agonist / antagonist context
β-arrestin 2 recruitment and allosteric modulator screening
Seized drug analysis
ATA-class SCRA reference standard
Qualitative and quantitative method development for powders and herbals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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